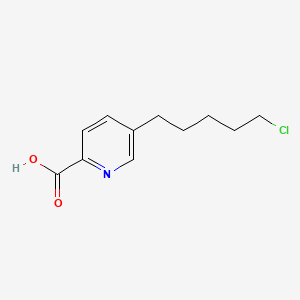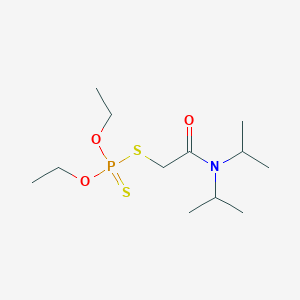
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a colorless to yellow oily liquid with a characteristic sulfurous odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate involves the reaction of 2-ethylthioethanol with O,O-diethyl hydrogen phosphorodithioate in the presence of beta-chloroethyl thioethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: It can hydrolyze to produce corresponding phosphorothionate or phosphate.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphorothionate or phosphate derivatives.
Substitution: Various substituted phosphorodithioates.
Aplicaciones Científicas De Investigación
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Studied for its potential use in developing treatments for parasitic infections.
Industry: Employed as an insecticide in agricultural practices to protect crops from pests.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which ultimately causes paralysis and death in insects . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning properly .
Comparación Con Compuestos Similares
Similar Compounds
Prothoate: Another organophosphate insecticide with a similar structure and mechanism of action.
Disulfoton: Known for its use as an insecticide and its similar inhibitory effects on acetylcholinesterase.
Uniqueness
O,O-Diethyl S-(N,N-di-isopropylcarbamoylmethyl) phosphorodithioate is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to undergo various chemical reactions also makes it versatile for different applications in scientific research and industry .
Propiedades
Número CAS |
37744-83-5 |
|---|---|
Fórmula molecular |
C12H26NO3PS2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-diethoxyphosphinothioylsulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C12H26NO3PS2/c1-7-15-17(18,16-8-2)19-9-12(14)13(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3 |
Clave InChI |
IULJDTZHQAGEQH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


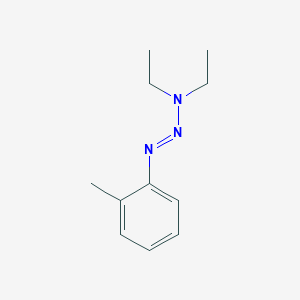
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
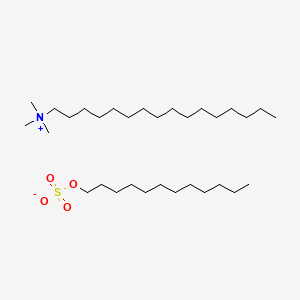
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
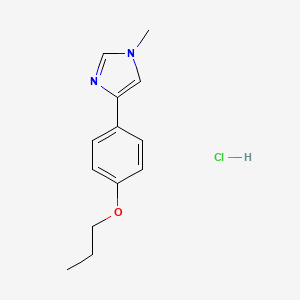
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
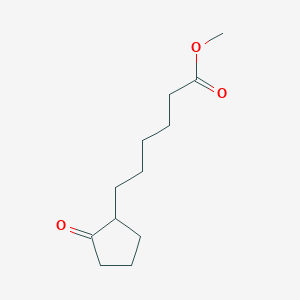

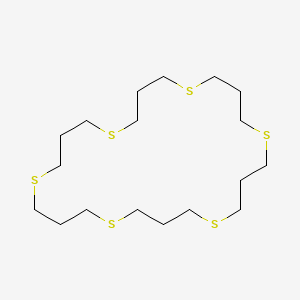

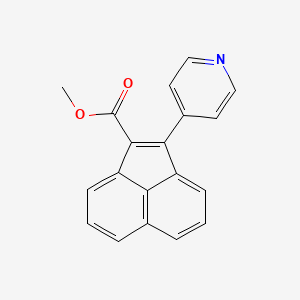
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
